Normethandrone (17α-methyl-19-nortestosterone) is a synthetic 19-nortestosterone derivative characterized by its 17α-methyl substitution and the absence of the C19 methyl group [1]. In endocrinological research and analytical chemistry, it serves as a critical dual-agonist reference material, exhibiting both potent androgenic/anabolic and profound progestogenic properties[2]. Commercially, it is procured as an analytical standard for anti-doping compliance, a highly stable oral steroid model in pharmacokinetic assays, and a specialized precursor in steroidal synthesis [3]. The 17α-alkylation imparts significant steric hindrance against hepatic 17β-hydroxysteroid dehydrogenase, granting it high metabolic stability and oral bioavailability compared to its unalkylated baseline, nandrolone [1].
Substituting normethandrone with closely related analogs like methyltestosterone or unalkylated nandrolone fundamentally compromises experimental and synthetic integrity [1]. Unlike nandrolone, which undergoes rapid first-pass hepatic metabolism and requires esterification for parenteral use, normethandrone's 17α-methyl group ensures oral bioavailability and resistance to immediate degradation [2]. Furthermore, unlike methyltestosterone, the absence of the C19 methyl group in normethandrone drastically alters its receptor affinity, conferring an exceptionally high progestogenic activity and a distinct aromatization pathway that yields 17α-methylestradiol [1]. Using an ethylated analog like norethandrolone also alters the steric profile and receptor binding kinetics, meaning precise analytical calibration, receptor binding assays, and metabolic tracking require the exact 17α-methyl-19-nor structure [3].
The addition of the 17α-methyl group to the 19-nortestosterone core creates significant steric hindrance, protecting the 17β-hydroxyl group from rapid oxidation by hepatic enzymes[1]. While the unalkylated baseline, nandrolone, exhibits near-zero oral bioavailability due to extensive first-pass metabolism, normethandrone maintains high systemic stability and oral efficacy [2]. This structural modification makes it an essential compound for researchers requiring a metabolically stable, orally active 19-nor steroid model[1].
| Evidence Dimension | Resistance to first-pass hepatic metabolism (Oral Bioavailability) |
| Target Compound Data | Normethandrone (Orally active, highly stable) |
| Comparator Or Baseline | Nandrolone (Near-zero oral bioavailability, rapidly degraded) |
| Quantified Difference | >100-fold increase in oral efficacy and metabolic half-life |
| Conditions | In vivo oral administration pharmacokinetic models |
Procurement of the 17α-methylated form is mandatory for assays requiring oral dosing or prolonged hepatic stability without esterification.
The removal of the C19 methyl group from the standard methyltestosterone structure drastically shifts the receptor binding profile of normethandrone, granting it profound affinity for the progesterone receptor (PR)[1]. In sublingual administration models, normethandrone demonstrates up to 150 times the progestogenic potency of baseline progesterone and 50 times that of ethisterone [2]. This dual AR/PR agonism makes it a critical reference ligand for studying receptor cross-reactivity, whereas standard androgens like methyltestosterone lack this massive progestogenic crossover [1].
| Evidence Dimension | Relative Progestogenic Potency |
| Target Compound Data | Normethandrone (150x baseline potency) |
| Comparator Or Baseline | Progesterone (1x baseline potency) |
| Quantified Difference | 150-fold higher potency than sublingual progesterone |
| Conditions | Sublingual administration / Endometrial transformation assays |
Select this compound when investigating dual androgen/progestin receptor activation or developing highly potent synthetic progestogens.
A defining characteristic of 19-nor steroids like normethandrone is their inverse response to 5α-reductase metabolism compared to standard testosterone derivatives [1]. While testosterone converts to the more potent dihydrotestosterone (DHT), the 5α-reduced metabolite of normethandrone (5α-dihydronormethandrone) exhibits a significantly reduced affinity for the androgen receptor—approximately 33% to 60% of the parent compound [2]. This mechanistic divergence is essential for researchers modeling tissue-selective androgenic activity in prostate and muscle tissues [1].
| Evidence Dimension | AR Affinity of 5α-Reduced Metabolite vs Parent |
| Target Compound Data | Normethandrone (Metabolite has 33-60% of parent AR affinity) |
| Comparator Or Baseline | Methyltestosterone (Metabolite has >100% of parent AR affinity) |
| Quantified Difference | ~50% reduction in AR affinity upon 5α-reduction (vs. amplification in standard androgens) |
| Conditions | In vitro androgen receptor (AR) ligand binding assays |
Essential for tissue-selective pharmacological modeling where 5α-reductase expression typically amplifies androgenic signaling.
In forensic and anti-doping analysis, normethandrone is procured as a critical reference standard to identify specific long-term urinary metabolites[1]. Unlike unalkylated nandrolone, which produces standard 19-norandrosterone, normethandrone metabolism yields specific rearranged D-ring and fully reduced A-ring metabolites (e.g., 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol) [1]. Gas chromatography-mass spectrometry (GC-MS) calibration requires the exact 17α-methylated parent compound to accurately map these distinct retention times and mass spectra, preventing false negatives in routine screening [1].
| Evidence Dimension | Urinary Metabolite Signature |
| Target Compound Data | Normethandrone (Yields specific 17α-methylated, rearranged D-ring metabolites) |
| Comparator Or Baseline | Nandrolone (Yields standard 19-norandrosterone) |
| Quantified Difference | 100% divergence in primary long-term diagnostic metabolites for GC-MS tracking |
| Conditions | GC-MS urinary excretion profiling |
Essential for toxicology and anti-doping laboratories that must calibrate instruments for the exact 17α-alkylated long-term metabolites.
Due to its specific metabolic profile yielding 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and related metabolites, normethandrone is a mandatory calibration standard for sports doping laboratories utilizing GC-MS [1].
Utilized in endocrinological screening to evaluate the cross-reactivity of synthetic steroids, leveraging its 150-fold higher progestogenic potency compared to baseline progesterone [2].
Employed as a comparative baseline in 5α-reductase assays, where its reduced-affinity 5α-metabolite provides a model for designing prostate-sparing anabolic agents [3].
Used as a highly stable, orally bioavailable substrate in hepatic metabolism studies to track the formation of 17α-methylestradiol and evaluate hepatotoxic pathways [4].
Acute Toxic;Irritant;Health Hazard